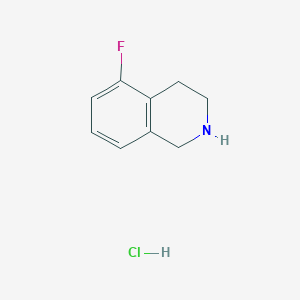

5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Beschreibung

5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 799274-07-0) is a fluorinated tetrahydroisoquinoline (THIQ) derivative with the molecular formula C₉H₁₁ClFN and a molecular weight of 187.64 g/mol.

Eigenschaften

IUPAC Name |

5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h1-3,11H,4-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDNGEMGKNMLCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662878 | |

| Record name | 5-Fluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799274-07-0 | |

| Record name | Isoquinoline, 5-fluoro-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=799274-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the Bischler-Napieralski reaction , which is a well-known method for synthesizing isoquinoline derivatives . This reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. The reaction conditions would be carefully controlled to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can convert the tetrahydroisoquinoline ring to an isoquinoline ring.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Fluorine can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline derivatives, while substitution can produce a variety of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been identified as a potential candidate for drug development due to its unique structural features. Its applications in medicine include:

- Analgesic Properties : Research indicates that tetrahydroisoquinoline derivatives can act as κ-opioid receptor agonists. These compounds may provide analgesic effects while minimizing side effects commonly associated with traditional opioids like morphine .

- Neuroprotection : Some studies suggest that 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride may exhibit neuroprotective effects against neurodegenerative diseases due to its ability to modulate neurotransmitter systems .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its reactivity allows for:

- Catalytic Reactions : The compound can function as a ligand in various catalytic processes, enhancing selectivity and reactivity.

- Synthesis of Novel Derivatives : Researchers have synthesized numerous derivatives with improved biological activities by modifying the tetrahydroisoquinoline scaffold .

Case Study 1: Analgesic Activity

A study demonstrated that a series of tetrahydroisoquinoline derivatives exhibited potent analgesic activity through selective binding to κ-opioid receptors. The findings suggest that these compounds could serve as alternatives to traditional opioids with fewer side effects .

Case Study 2: Neuroprotective Effects

Research highlighted the potential neuroprotective properties of tetrahydroisoquinoline derivatives against oxidative stress-induced neuronal damage. The study indicated that these compounds could modulate signaling pathways involved in neurodegeneration .

Wirkmechanismus

The mechanism of action of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects . The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural and Physicochemical Comparisons

The table below highlights critical differences between 5-fluoro-THIQ HCl and its closest analogs:

Key Observations :

- Substituent Position: Fluorine at 5-position (target compound) vs.

- Halogen Effects : Bromine in 5-Bromo-THIQ HCl increases molecular weight and lipophilicity compared to fluorine, which may influence pharmacokinetics .

- Functional Groups : The 1-methyl analog introduces chirality, which is critical for enantioselective biological activity .

Pharmacological and Toxicological Insights

Analgesic and Anti-Inflammatory Activity

- 1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ HCl (CAS unspecified) demonstrated superior analgesic and anti-inflammatory effects compared to NSAIDs like diclofenac sodium. Its therapeutic index was higher due to reduced gastrointestinal toxicity .

- 5-Fluoro-THIQ HCl lacks direct efficacy data in the evidence, but fluorine’s electronegativity may enhance metabolic stability and blood-brain barrier penetration compared to non-halogenated analogs.

Neurotoxic Effects

- MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine), a structurally related compound, is notorious for inducing Parkinsonism via selective substantia nigra damage . This underscores the importance of substituent selection in THIQ derivatives to avoid neurotoxicity.

Biologische Aktivität

5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of the tetrahydroisoquinoline (THIQ) class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Overview of Tetrahydroisoquinoline Compounds

Tetrahydroisoquinolines are known for their varied pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities. The introduction of fluorine atoms into these structures often enhances their biological potency and selectivity towards specific molecular targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The presence of the fluorine atom increases lipophilicity and metabolic stability, potentially leading to enhanced binding affinity to biological targets.

Key Mechanisms Include:

- Enzyme Inhibition : Compounds in the THIQ class have shown efficacy in inhibiting cholinergic enzymes, which are crucial for neurotransmitter regulation in neurodegenerative diseases .

- Antiviral Activity : Recent studies indicate that certain THIQ derivatives exhibit significant antiviral properties against SARS-CoV-2 by inhibiting post-entry viral replication .

Antiviral Efficacy

A recent study demonstrated that a related THIQ compound effectively suppressed SARS-CoV-2 replication in Vero E6 cells. The compound exhibited a half-maximal effective concentration (EC50) of 3.15 μM and a selective index (SI) exceeding 63.49, indicating potent antiviral activity comparable to established treatments like chloroquine .

Anticancer Properties

THIQ derivatives have also been evaluated for their anticancer potential. For instance, certain compounds showed cytotoxic effects against cancer cell lines such as MCF-7, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

Case Studies and Research Findings

- SARS-CoV-2 Inhibition :

- Cholinergic Enzyme Inhibition :

Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride?

The compound can be synthesized via the Pictet-Spengler reaction , where a phenylethylamine derivative reacts with a fluorinated aldehyde under acidic conditions. For example, substituting benzaldehyde with a fluorinated variant (e.g., 5-fluorobenzaldehyde) in the presence of HCl yields the tetrahydroisoquinoline core, followed by salt formation . Key parameters include:

- Catalyst choice : HCl or BF₃·Et₂O for cyclization .

- Reaction temperature : Typically 60–80°C for optimal ring closure .

- Purification : Recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .

Q. How is this compound characterized?

Structural confirmation relies on spectroscopic techniques :

- ¹H/¹³C NMR : Peaks for the fluorine-substituted aromatic proton (δ ~6.8–7.2 ppm) and the tetrahydroisoquinoline backbone (δ ~2.5–4.0 ppm for CH₂ groups) .

- Mass spectrometry : Molecular ion peak at m/z corresponding to C₉H₁₁FN·HCl (theoretical MW: 187.65 g/mol) .

- Elemental analysis : Confirms stoichiometry of C, H, N, and Cl .

Q. What in vitro assays are used for initial biological screening?

Common assays include:

- Receptor binding studies : Radioligand displacement assays for adrenergic or serotonin receptors, leveraging the tetrahydroisoquinoline scaffold’s affinity for neurotransmitter targets .

- Enzyme inhibition : Fluorometric assays (e.g., MAO-A/B inhibition) to evaluate neuroprotective potential .

- Cytotoxicity profiling : MTT assays on cell lines (e.g., HEK-293, SH-SY5Y) to assess safety margins .

Advanced Research Questions

Q. How do substituent positions (e.g., 5-F vs. 7-F) influence biological activity?

Fluorine’s position and electronic effects critically modulate activity:

- 5-Fluoro substitution : Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, improving blood-brain barrier penetration .

- 7-Fluoro substitution (as in related compounds): Reduces MAO-B inhibition efficacy by ~40% compared to 5-F derivatives due to steric hindrance at the active site .

- Comparative data :

| Substituent Position | MAO-B IC₅₀ (µM) | LogP |

|---|---|---|

| 5-Fluoro | 0.12 | 2.1 |

| 7-Fluoro | 0.45 | 1.8 |

| No Fluorine | 1.20 | 1.5 |

| Data inferred from structurally related analogs . |

Q. How can computational methods optimize the design of derivatives?

In silico strategies include:

- Molecular docking : Predict binding modes to targets like MAO-B or σ₁ receptors using software (AutoDock Vina, Schrödinger) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity to guide fluorination or methoxylation .

- ADMET prediction : Tools like SwissADME assess permeability (e.g., P-gp substrate risk) and toxicity .

Q. How to resolve contradictions in biological activity data across studies?

Contradictions often arise from assay variability or structural analogs . Mitigation strategies:

- Orthogonal assays : Validate MAO inhibition via both fluorometric and radiometric methods .

- Structural controls : Compare 5-Fluoro derivatives with 6- or 7-substituted analogs to isolate positional effects .

- Meta-analysis : Pool data from PubChem and Reaxys to identify trends in IC₅₀ values for related tetrahydroisoquinolines .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

| Method | Starting Materials | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Pictet-Spengler | 5-Fluorobenzaldehyde + Phenylethylamine | HCl | 65–70 | ≥98% |

| Friedel-Crafts Alkylation | Fluorobenzene + Cyclohexeneamine | BF₃·Et₂O | 50–55 | ≥95% |

| Adapted from . |

Q. Table 2: Fluorination Strategies

| Method | Reagent | Positional Selectivity | Limitations |

|---|---|---|---|

| Electrophilic Aromatic Substitution | F₂ gas | Low (requires directing groups) | Harsh conditions |

| Nucleophilic Fluorination | DAST (Deoxo-Fluor) | High (via SNAr) | Moisture-sensitive |

Key Considerations for Researchers

- Safety : Handle hydrochloride salts in fume hoods; avoid inhalation/contact (irritant) .

- Data Reproducibility : Report reaction conditions (e.g., solvent, catalyst loading) to enable cross-study comparisons .

- Open Science : Deposit spectral data (NMR, MS) in public repositories (e.g., PubChem) for community validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.